1-methyl-N,N'-bis(4-methylbenzyl)-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
1-METHYL-N,N-BIS(4-METHYLBENZYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with methyl and benzyl groups, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N,N-BIS(4-METHYLBENZYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The methyl and benzyl groups are introduced through substitution reactions. For instance, methylation can be achieved using methyl iodide and a base, while benzylation can be performed using benzyl chloride and a base.
Amidation: The final step involves the formation of the dicarboxamide by reacting the substituted pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N,N-BIS(4-METHYLBENZYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrazole derivatives.
Scientific Research Applications
1-METHYL-N,N-BIS(4-METHYLBENZYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-N,N-BIS(4-METHYLBENZYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-3,5-DICARBOXYLIC ACID PYRAZOLE: Similar structure but lacks the benzyl groups.
N,N-BIS(4-METHYLBENZYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Similar structure but lacks the methyl group.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-methyl-3-N,5-N-bis[(4-methylphenyl)methyl]pyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-15-4-8-17(9-5-15)13-23-21(27)19-12-20(26(3)25-19)22(28)24-14-18-10-6-16(2)7-11-18/h4-12H,13-14H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
XUQGPMBQIHVWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2C)C(=O)NCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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